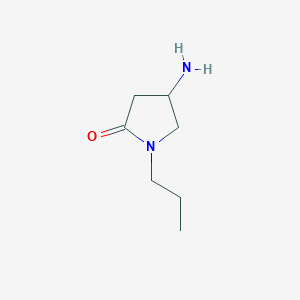

4-Amino-1-propylpyrrolidin-2-one

Description

Significance of the Pyrrolidin-2-one Core in Synthetic Chemistry

The pyrrolidin-2-one, or γ-lactam, ring system is a fundamental heterocyclic structure found in a vast array of natural products and synthetic compounds exhibiting significant biological activities. nih.govwikipedia.org This five-membered lactam is the core of various pharmaceuticals, including nootropics like piracetam (B1677957) and its derivatives, as well as anticonvulsants such as levetiracetam. wikipedia.org The prevalence of the pyrrolidin-2-one moiety in biologically active molecules underscores its importance as a pharmacophore.

The synthetic utility of the pyrrolidin-2-one core is extensive. It can be synthesized through various methods, including the cyclization of γ-aminobutyric acid and its derivatives, the reduction of succinimide, and the carbonylation of allylamine. wikipedia.orgchemicalbook.com The ring itself is amenable to a variety of chemical transformations. The nitrogen atom can be readily alkylated or acylated, and the carbonyl group can undergo reduction. chemicalbook.com Furthermore, the carbon atoms of the ring can be functionalized, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This versatility makes the pyrrolidin-2-one scaffold a valuable tool for chemists in the design and synthesis of new organic molecules. rsc.org

For instance, 3,4-disubstituted pyrrolidin-2-ones are related to staurosporinone, a key component of staurosporine, which is a potent inhibitor of protein kinase C. nih.gov The synthesis of these derivatives can be achieved through methods like intermolecular Michael addition, highlighting the adaptability of the pyrrolidin-2-one core in constructing biologically relevant molecules. nih.gov

Table 1: Physicochemical Properties of 4-Amino-1-propylpyrrolidin-2-one

| Property | Value |

| Molecular Formula | C7H14N2O |

| Molecular Weight | 142.20 g/mol |

| InChI | InChI=1S/C7H14N2O/c1-2-3-9-5-6(8)4-7(9)10/h6H,2-5,8H2,1H3 |

| InChIKey | YDSUJYPZJPWCOL-UHFFFAOYSA-N |

| SMILES | CCCN1CC(CC1=O)N |

Note: Data for the free base form.

Strategic Importance of this compound as a Chiral Building Block

Chirality is a critical aspect of modern drug design and development, as the stereochemistry of a molecule can profoundly influence its biological activity. Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials for the synthesis of complex chiral molecules, including pharmaceuticals. nih.govmdpi.com The use of such building blocks allows for the stereocontrolled synthesis of the desired target molecule, avoiding the need for challenging and often inefficient chiral separations at later stages.

This compound possesses a stereocenter at the 4-position of the pyrrolidin-2-one ring. This makes its enantiomerically pure forms, (R)-4-amino-1-propylpyrrolidin-2-one and (S)-4-amino-1-propylpyrrolidin-2-one, valuable chiral building blocks. The amino group at the 4-position provides a key functional handle for further synthetic modifications. It can be acylated, alkylated, or used to form a variety of other functional groups, enabling the construction of a diverse range of chiral molecules.

The strategic importance of amino-substituted chiral building blocks is well-established in organic synthesis. nih.govorganic-chemistry.org They are instrumental in the preparation of peptidomimetics, chiral ligands for asymmetric catalysis, and various active pharmaceutical ingredients. The combination of the pyrrolidin-2-one scaffold with a chiral amino group in this compound presents a powerful tool for medicinal chemists and synthetic organic chemists. For example, related structures like (R)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanamide are noted as related compounds to the anticonvulsant drug Brivaracetam. usp.org This highlights the potential of this class of compounds in the development of new therapeutics.

Table 2: Chemical Identifiers for this compound Hydrochloride

| Identifier | Value |

| Empirical Formula (Hill Notation) | C7H15ClN2O |

| Molecular Weight | 178.66 |

| MDL Number | MFCD13186087 |

| PubChem Substance ID | 329776093 |

Source: sigmaaldrich.com

Scope of Research Directions for the Chemical Compound

The unique structural features of this compound open up several promising avenues for future research. The primary amino group and the lactam functionality are ripe for a wide range of chemical derivatizations.

One significant area of research is the synthesis of novel analogs for biological screening. By modifying the amino group through acylation with various carboxylic acids or reaction with sulfonyl chlorides, a library of new compounds can be generated. Similarly, the propyl group on the nitrogen atom can be varied to explore the impact of different substituents on biological activity. These new derivatives could be screened for a wide range of therapeutic applications, including as potential enzyme inhibitors, receptor modulators, or antimicrobial agents. The pyrrolidine (B122466) core is a known pharmacophore for N-acetylhexosaminidase inhibitors, suggesting a potential area of investigation. nih.gov

Another important research direction lies in the application of this compound as a chiral ligand in asymmetric catalysis. The amino group can be incorporated into more complex ligand structures, which can then be used to coordinate with transition metals. Such chiral metal complexes are essential for a variety of stereoselective transformations, such as asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The development of new, efficient chiral ligands is a continuous pursuit in organic chemistry, and this compound offers a promising starting point.

Furthermore, the compound can serve as a monomer for the synthesis of novel polymers. The bifunctional nature of this compound (amino group and lactam) could be exploited in polymerization reactions to create new materials with potentially interesting properties. For instance, polyamides could be synthesized, and their characteristics, such as thermal stability and mechanical strength, could be investigated.

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-1-propylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-3-9-5-6(8)4-7(9)10/h6H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSUJYPZJPWCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 1 Propylpyrrolidin 2 One

Stereoselective Synthesis Approaches

The creation of the stereogenic center at the C4 position of the pyrrolidin-2-one ring with high enantiomeric and diastereomeric purity is a key challenge. Modern synthetic chemistry has addressed this through several sophisticated approaches.

Asymmetric Catalysis in Pyrrolidin-2-one Formation

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

A notable strategy for the synthesis of chiral pyrrolidin-2-ones involves the asymmetric Michael addition of a nucleophile to a suitable acceptor, catalyzed by a chiral nickel complex. researchgate.net This method establishes the crucial C-C bond and sets the stereochemistry in a single, highly controlled step.

The reaction typically involves the addition of a malonate derivative to a nitroalkene, such as 1-nitropent-1-ene, in the presence of a Ni(II) complex coordinated to a chiral ligand. researchgate.net A common and effective class of ligands for this transformation is derived from (1R,2R)-1,2-diphenylethane-1,2-diamine. researchgate.net The resulting Michael adduct, a nitro malonate derivative, can then be subjected to reductive cyclization to furnish the desired (4R)-4-propylpyrrolidin-2-one. researchgate.net This key intermediate is particularly relevant in the synthesis of certain antiepileptic drugs. researchgate.net

The success of this method hinges on the ability of the chiral nickel catalyst to create a chiral environment that directs the approach of the nucleophile to one face of the nitroalkene, leading to high enantioselectivity. Research has demonstrated that this approach can yield the desired products with high enantiomeric excess (ee). researchgate.net

Table 1: Nickel-Catalyzed Asymmetric Michael Addition for the Synthesis of a (4R)-4-Propylpyrrolidin-2-one Precursor

| Michael Acceptor | Michael Donor | Chiral Ligand Family | Product Enantiomeric Excess (ee) | Reference |

| 1-Nitropent-1-ene | Diethyl malonate | (1R,2R)-1,2-diphenylethane-1,2-diamine derivatives | Up to 91% | researchgate.net |

This table illustrates the effectiveness of chiral Nickel(II) complexes in catalyzing the asymmetric Michael addition, a key step in the synthesis of the precursor to (4R)-4-propylpyrrolidin-2-one.

Further developments in this area include the use of nickel-bisoxazoline complexes to catalyze the asymmetric Michael addition of acyl-imidazoles to α,β-unsaturated carbonyl compounds, showcasing the versatility of nickel catalysis in forming stereodefined C-C bonds. researchgate.net

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to achieve highly efficient and stereoselective transformations. In the context of synthesizing chiral amines, ω-transaminases (ω-TAs) have emerged as powerful biocatalysts. elsevierpure.comnih.gov These enzymes catalyze the transfer of an amino group from a donor to a ketone acceptor, creating a chiral amine with high enantiomeric purity. elsevierpure.comnih.gov

For the synthesis of a precursor to 4-aminopyrrolidin-2-one (B1281749), a prochiral ketone could be subjected to asymmetric amination using an ω-transaminase. The enzyme, often from sources like Vibrio fluvialis or engineered variants, can exhibit high (S)- or (R)-selectivity. elsevierpure.comresearchgate.net The choice of the amino donor is crucial, with L-alanine and isopropylamine (B41738) being common options due to the ease of removal of the pyruvate (B1213749) or acetone (B3395972) byproducts, respectively. elsevierpure.comnih.gov

A significant challenge in ω-transaminase-catalyzed reactions is the often-unfavorable thermodynamic equilibrium and product inhibition. elsevierpure.comnih.gov Strategies to overcome these limitations include using a large excess of the amino donor, removing the ketone byproduct, or employing whole-cell systems which can regenerate cofactors. elsevierpure.com For instance, the use of lactate (B86563) dehydrogenase (LDH) can remove the pyruvate byproduct when L-alanine is the amino donor, driving the reaction towards the desired amine product. elsevierpure.comnih.gov

While direct synthesis of 4-Amino-1-propylpyrrolidin-2-one via this method is not explicitly detailed in the provided search results, the principle of using ω-transaminases for the asymmetric synthesis of chiral amines from prochiral ketones is well-established and represents a viable and green approach. google.commdpi.com

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable method for stereocontrolled synthesis. A chiral auxiliary is a temporary functional group that is attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

In the synthesis of substituted pyrrolidinones, chiral auxiliaries such as those derived from Evans' oxazolidinones or Oppolzer's sultams can be employed. thieme-connect.comacs.org For instance, an N-acyl pyrrolidinone auxiliary can be used to direct the diastereoselective alkylation of the enolate. thieme-connect.com This approach allows for the introduction of the propyl group at the C4 position with a high degree of stereocontrol.

Another powerful strategy involves the use of a chiral auxiliary in a 1,3-dipolar cycloaddition reaction to construct the pyrrolidine (B122466) ring with defined stereochemistry. acs.org For example, a chiral sultam can be attached to an alkene dipolarophile. The cycloaddition with an azomethine ylide then proceeds with high diastereoselectivity due to the steric influence of the auxiliary, which shields one face of the dipolarophile. acs.org Subsequent removal of the auxiliary reveals the enantiomerically enriched pyrrolidine core. acs.org

The choice of the chiral auxiliary is critical, as it directly influences the level of diastereoselectivity achieved. Research has shown that Oppolzer's sultam can be highly effective in directing the stereochemical course of such cycloadditions. acs.org

Table 2: Chiral Auxiliary Performance in Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Chiral Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) after Auxiliary Removal | Reference |

| Oppolzer's Sultam | >95:5 | 98:2 | acs.org |

| Evans' 4-phenyl-2-oxazolidinone | 70:30 | Not specified | acs.org |

This table compares the effectiveness of different chiral auxiliaries in a key bond-forming reaction for the synthesis of a chiral pyrrolidine, highlighting the superior diastereoselectivity achieved with Oppolzer's sultam.

Asymmetric Desymmetrization Strategies

Asymmetric desymmetrization is an elegant strategy that involves the differentiation of two enantiotopic groups in a prochiral or meso compound by a chiral reagent or catalyst. This approach can be highly efficient for creating multiple stereocenters in a single step.

For the synthesis of substituted pyrrolidines, a meso-pyrrolidine derivative can be desymmetrized using a chiral catalyst. For example, chiral 4-pyrrolidinopyridine (B150190) (PPY) derivatives have been developed as effective nucleophilic catalysts for the enantioselective acylation of meso-diols. nih.govresearchgate.net While not directly applied to this compound in the provided results, the principle could be extended to a meso-4,5-disubstituted pyrrolidin-2-one precursor. The chiral catalyst would selectively acylate one of two enantiotopic functional groups, leading to a chiral, non-racemic product. nih.govresearchgate.net

The success of this method relies on the ability of the chiral catalyst to discriminate between the two enantiotopic groups, which is often achieved through non-covalent interactions such as hydrogen bonding in the transition state. nih.gov

Stereocontrolled Cyclization Reactions

Stereocontrolled cyclization reactions are fundamental to the synthesis of cyclic compounds like pyrrolidin-2-ones. By controlling the stereochemistry during the ring-forming step, the desired chiral product can be obtained.

One approach is the intramolecular aza-Michael addition, where a nitrogen nucleophile attacks an α,β-unsaturated ester or thioester tethered to the same molecule. acs.org The use of a chiral catalyst, such as a chiral phosphoric acid, can induce enantioselectivity in the cyclization, forming the pyrrolidine ring with a defined stereocenter. acs.org This "clip-cycle" strategy is a powerful way to construct substituted pyrrolidines with high enantioselectivity. acs.org

Another strategy involves the reductive cyclization of a precursor containing both a nitro group and an ester or other carbonyl functionality. nih.gov The stereochemistry of the final pyrrolidin-2-one is determined by the stereocenters present in the acyclic precursor, which can be established using methods like the asymmetric Michael addition discussed earlier. nih.gov The reduction of the nitro group to an amine is followed by spontaneous or acid-catalyzed lactamization to form the pyrrolidin-2-one ring. nih.gov The diastereoselectivity of this cyclization can be very high, leading to a single major stereoisomer. nih.gov

Racemic Synthesis and Chiral Resolution Techniques

The initial synthesis of this compound typically results in a racemic mixture, a 50:50 combination of both enantiomers. libretexts.org Since the biological activity of chiral molecules is often enantiomer-specific, the separation of these enantiomers, a process known as resolution, is a crucial step. libretexts.orgnih.gov

Chromatographic Enantioseparation Methods (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.govwikipedia.org The principle lies in the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. nih.gov

For the enantioseparation of 4-substituted-pyrrolidin-2-ones, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be particularly effective. researchgate.net The separation is typically achieved under normal phase conditions, using a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier, often an alcohol. The nature and concentration of the alcohol modifier play a significant role in achieving optimal resolution.

Illustrative Chiral HPLC Separation Parameters for a 4-Substituted Pyrrolidin-2-one Derivative:

| Parameter | Value |

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.8 min |

| Resolution (Rs) | > 2.0 |

This table is illustrative and based on typical separation conditions for similar compounds. Specific parameters for this compound may vary.

Classical Resolution Methodologies for Chiral Intermediates

Classical resolution involves the conversion of a racemic mixture into a pair of diastereomers by reacting it with an enantiomerically pure resolving agent. libretexts.orgwikipedia.org Diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. libretexts.org Following separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

In the context of synthesizing this compound, a common strategy involves the resolution of a chiral amine intermediate. A racemic amine can be reacted with a chiral acid, such as tartaric acid or camphorsulfonic acid, to form diastereomeric salts. wikipedia.org

For instance, in the synthesis of the related compound (R)-4-propyl-pyrrolidin-2-one, a classical resolution step is employed for the intermediate (S)-3-(2-amino-2-oxoethyl) hexanoic acid using (S)-(-)-1-phenylethylamine as the resolving agent. pearson.com This approach, while effective, can be laborious and is dependent on the crystallization behavior of the diastereomeric salts. wikipedia.org An alternative approach involves enantiospecific cocrystallization, where one enantiomer of a chiral compound forms a cocrystal with only one enantiomer of a chiral coformer, enabling resolution without the need for traditional resolving agents. pharmtech.com

Multi-Step Synthesis Pathways Involving Rearrangement Reactions

Rearrangement reactions are powerful tools in organic synthesis that allow for the construction of complex molecular architectures from simpler precursors. The Hofmann and Curtius rearrangements are particularly relevant for the synthesis of primary amines, a key functional group in this compound.

Hofmann Rearrangement and Subsequent Cyclization

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. almacgroup.comwikipedia.org The reaction typically proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide, to form an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.orgmasterorganicchemistry.com

In the synthesis of pyrrolidinone structures, a Hofmann rearrangement can be applied to a suitable amide precursor, followed by an intramolecular cyclization to form the lactam ring. A patent for the synthesis of (R)-4-propyl-pyrrolidin-2-one describes a process where (S)-3-(2-amino-2-oxoethyl) hexanoic acid is converted to the target pyrrolidinone via a Hofmann rearrangement. pearson.com This method offers a direct route to the aminopyrrolidinone core. Modifications to the classical Hofmann conditions, such as the use of hypervalent iodine reagents, can be employed for substrates that are sensitive to harsh basic conditions. thermofisher.com

Curtius Rearrangement in Pyrrolidin-2-one Precursor Synthesis

The Curtius rearrangement provides another pathway to primary amines through the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnih.gov This isocyanate can then be trapped with various nucleophiles to yield amines, carbamates, or ureas. nih.govnih.gov A key advantage of the Curtius rearrangement is the retention of stereochemistry at the migrating carbon center. nih.gov

For the synthesis of this compound, a carboxylic acid precursor, such as a suitably substituted proline derivative, can be converted to an acyl azide. nih.govacs.org Subsequent Curtius rearrangement would generate an isocyanate, which upon intramolecular cyclization or further reaction and cyclization, would yield the desired 4-aminopyrrolidinone. For example, a process for preparing (R)-4-propyl-pyrrolidin-2-one involves the Curtius rearrangement of (3R)-3-[2-oxo-2-[[(1R)-1-phenyethyl] amino] ethylhexanoic acid using sodium azide, followed by hydrolysis and cyclization. pearson.com The use of diphenylphosphoryl azide (DPPA) is a common and milder alternative for generating the acyl azide in situ. almacgroup.com

Optimization of Reaction Parameters and Conditions for High Stereoselectivity and Yield

Achieving high stereoselectivity and yield is paramount in the synthesis of enantiomerically pure compounds. The optimization of reaction parameters is a critical process that involves systematically varying conditions such as temperature, solvent, catalyst, and reagent stoichiometry to find the optimal set of conditions for a desired transformation.

In the context of synthesizing this compound, optimization would be crucial in several key steps:

Stereoselective Reduction: If a synthetic route involves the reduction of a ketone to a secondary alcohol, the choice of reducing agent and chiral catalyst is critical to control the stereochemistry of the resulting hydroxyl group.

Asymmetric Alkylation: In routes that build the pyrrolidinone ring from an acyclic precursor, the stereoselective alkylation of a chiral enolate or equivalent is a key step where reaction conditions heavily influence the diastereomeric ratio of the product.

Enzymatic Resolutions: For biocatalytic resolutions, parameters such as pH, temperature, and co-solvent need to be finely tuned to maximize the enantioselectivity and activity of the enzyme. nih.gov

Rearrangement Reactions: The yield and purity of the product in Hofmann and Curtius rearrangements can be sensitive to reaction temperature, concentration, and the specific reagents used. For instance, in flow chemistry applications of the Curtius rearrangement, precise control over temperature and residence time is essential for safe and efficient production of the isocyanate intermediate. almacgroup.com

Illustrative Table for Optimization of a Stereoselective Reaction:

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 5 | Toluene (B28343) | 0 | 24 | 75 | 90:10 |

| 2 | 10 | Toluene | 0 | 12 | 82 | 92:8 |

| 3 | 10 | THF | 0 | 12 | 65 | 85:15 |

| 4 | 10 | Toluene | -20 | 24 | 90 | 95:5 |

| 5 | 10 | Toluene | -40 | 48 | 95 | >99:1 |

This table represents a hypothetical optimization study for a key stereoselective step and does not reflect actual data for the synthesis of this compound.

The systematic optimization of these and other reaction parameters is essential to develop a robust, efficient, and scalable synthesis of this compound with high enantiopurity.

Catalytic System Design and Ligand Effects

The asymmetric synthesis of 4-aminopyrrolidin-2-one derivatives heavily relies on the rational design of catalytic systems to control stereoselectivity. Both organocatalysis and metal-based catalysis have emerged as powerful tools in this endeavor. The choice of catalyst and, critically, the associated ligands, can profoundly influence the yield and the diastereomeric and enantiomeric purity of the final product.

Organocatalysis, utilizing small chiral organic molecules, offers a metal-free approach to the synthesis of chiral pyrrolidines. Proline and its derivatives, particularly prolinamides, have been extensively investigated as catalysts. The structure of the prolinamide, including the nature of the amide substituent, plays a crucial role in the stereochemical outcome. For instance, in the synthesis of related polysubstituted pyrrolidines, the use of bifunctional prolinamide catalysts that can activate both the nucleophile and the electrophile through hydrogen bonding has been shown to be effective. The steric and electronic properties of the amide moiety can create a well-defined chiral environment that directs the approach of the reactants.

Recent studies on the asymmetric synthesis of pyrrolidine-based organocatalysts have highlighted the impact of the catalyst's structural rigidity and the presence of additional stereogenic centers. It has been observed that a second stereocenter in the organocatalyst does not always lead to improved stereoselectivity and can sometimes result in inferior stereocontrol. The nitrogen position in pyridinyl- and quinolinyl-based catalysts has also been shown to have a significant effect on enantioselectivity, which is attributed to a combination of hydrogen bonding and π–π stacking interactions with the substrate.

In metal-catalyzed reactions, the choice of the metallic center and the chiral ligand is paramount. For example, in the [3+2] cycloaddition reactions to form densely substituted pyrrolidines, silver and copper catalysts have been explored. Research on the synthesis of related compounds has shown that silver salts can effectively promote the reaction with high conversion rates and good to excellent diastereoselectivity. The specific silver salt used can influence the outcome, as can the nature of the ligand.

The following table, derived from studies on the asymmetric synthesis of structurally related polysubstituted pyrrolidines, illustrates the effect of different catalysts and ligands on the diastereomeric ratio (d.r.) of the product. While not specific to this compound, it provides valuable insight into the catalytic design principles applicable to its synthesis.

Table 1: Influence of Catalyst and Ligand on Diastereoselectivity in the Synthesis of Analogous Polysubstituted Pyrrolidines

| Catalyst | Ligand/Additive | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Ag₂CO₃ | Et₃N | 92:8 | ua.es |

| AgSbF₆ | Et₃N | 66:34 | ua.es |

| AgOAc | Et₃N | 86:14 | ua.es |

| Cu(OTf)₂ | Et₃N | No reaction | ua.es |

This data clearly indicates that the choice of the silver salt significantly impacts the diastereoselectivity of the cycloaddition reaction.

Solvent and Temperature Influence on Stereochemical Outcome

The solvent and reaction temperature are critical parameters that can dramatically influence the stereochemical course of a reaction. The solvent not only provides the medium for the reaction but can also participate in the transition state through solvation effects, thereby affecting the energy difference between diastereomeric transition states.

In the synthesis of chiral pyrrolidines, a range of solvents are typically screened to optimize the stereoselectivity. Non-polar aprotic solvents like toluene and dichloromethane (B109758) are commonly employed. However, more polar solvents can also be effective and, in some cases, essential for achieving high selectivity, particularly in organocatalytic reactions where hydrogen bonding plays a key role. The ability of a solvent to form hydrogen bonds or to solvate charged intermediates can stabilize one transition state over another.

Temperature is another powerful tool for controlling stereoselectivity. According to the Eyring equation, the difference in the free energies of the diastereomeric transition states determines the diastereomeric ratio. Lowering the reaction temperature generally increases the stereoselectivity, as it amplifies the effect of small energy differences between the transition states. However, this is not always a linear relationship, and in some cases, an "inversion temperature" can be observed where the selectivity reverses. rsc.org

The following table presents data on the influence of solvent and temperature on the diastereoselectivity of a [3+2] cycloaddition reaction to form a polysubstituted pyrrolidine, which serves as a model for the synthesis of this compound.

Table 2: Effect of Solvent and Temperature on Diastereoselectivity in an Analogous Pyrrolidine Synthesis

| Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Toluene | 25 | 92:8 | ua.es |

| CH₂Cl₂ | 25 | 85:15 | ua.es |

| THF | 25 | 70:30 | ua.es |

| Toluene | 0 | 95:5 | ua.es |

| Toluene | -20 | >98:2 | ua.es |

The data illustrates a clear trend where decreasing the reaction temperature leads to a significant improvement in the diastereoselectivity. The choice of solvent also has a notable impact, with the less polar solvent, toluene, providing the best results in this particular system.

Chemical Reactivity and Derivatization Strategies of 4 Amino 1 Propylpyrrolidin 2 One

Aminopyrrolidinone as a Nucleophilic Synthon

The reactivity of aminopyrrolidinones can be compared to other amino-heterocycles used in vicarious nucleophilic substitution (VNS) reactions, where an amino group is introduced into an aromatic ring. researchgate.net While not a direct VNS reagent itself, the nucleophilic character of the amino group on the pyrrolidin-2-one ring is the cornerstone of its synthetic utility.

Functional Group Interconversions on the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one scaffold, with its inherent functionalities, allows for a variety of functional group interconversions. While specific examples for 4-Amino-1-propylpyrrolidin-2-one are not extensively detailed in the provided search results, general principles of pyrrolidine (B122466) chemistry can be applied. For instance, the primary amine can be converted to other nitrogen-containing functional groups through established synthetic methodologies.

Furthermore, modifications to the pyrrolidin-2-one ring itself are possible, although these can be more complex. The inherent stability of the lactam (cyclic amide) ring means that harsh conditions are often required for its transformation. However, the presence of the amino and propyl substituents can influence the reactivity of the ring. nih.gov

Diversification of the Pyrrolidin-2-one Structure

A primary strategy for diversifying the this compound structure is through reactions at the primary amino group.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom of the primary amine. This can be achieved by reacting the aminopyrrolidinone with an alkyl halide. For instance, the N-alkylation of (R)-4-propyl-pyrrolidin-2-one with 2-bromobutyric acid is a key step in the synthesis of Brivaracetam. google.com Similarly, reductive amination with aldehydes or ketones in the presence of a reducing agent is another common method for N-alkylation. rsc.org

N-Acylation: The primary amine of this compound can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction is a cornerstone of peptide synthesis and is widely used in combinatorial chemistry to generate libraries of compounds. researchgate.net The use of coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate this process, especially in solid-phase synthesis. researchgate.net

The following table summarizes these key reactions:

| Reaction Type | Reagents | Functional Group Formed |

| N-Alkylation | Alkyl Halides, Aldehydes/Ketones + Reducing Agent | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chlorides, Acid Anhydrides, Carboxylic Acids + Coupling Agents | Amide |

The amide bond within the pyrrolidin-2-one ring is generally stable. However, under specific conditions, it can be modified. For instance, reduction of the lactam carbonyl group can lead to the corresponding pyrrolidine. While not a direct modification of the amide bond's connectivity, it alters the core scaffold.

Ring transformations of the pyrrolidin-2-one scaffold are also conceivable, though they often require multi-step synthetic sequences. For example, ring-expansion or contraction reactions could potentially lead to different heterocyclic systems. Recent research has shown methods for the ring contraction of pyridines to form pyrrolidine derivatives, highlighting the ongoing development in heterocyclic chemistry. nih.gov Another study details the nitrogen-atom insertion into pyrrolidines, leading to cyclic hydrazones, which showcases the potential for more complex transformations. acs.org These examples, while not directly involving this compound, illustrate the broader possibilities for modifying the pyrrolidine core. nih.govacs.org

Strategies for Compound Library Generation utilizing this compound

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. niscpr.res.innih.govopenaccessjournals.com this compound, with its reactive amino group, is an excellent building block for such libraries. enamine.net

The "split-and-mix" synthesis strategy, often employed in solid-phase synthesis, allows for the creation of vast libraries from a limited number of starting materials. niscpr.res.in In this approach, a solid support is divided into multiple portions, and a different building block is added to each. The portions are then combined, mixed, and re-divided for the next reaction step.

By utilizing the N-alkylation and N-acylation reactions discussed previously, a diverse library of compounds can be generated from this compound. For example, by reacting the core scaffold with a variety of alkyl halides and acyl chlorides in a combinatorial fashion, a large number of unique derivatives can be synthesized.

The following table illustrates a hypothetical combinatorial library generation:

| Building Block 1 (Alkyl Halide) | Building Block 2 (Acyl Chloride) | Resulting Compound Structure |

| R1-X | R2-COCl | 4-(R2-amido)-1-propyl-pyrrolidin-2-one with R1 attached to the amino nitrogen |

| R3-X | R4-COCl | 4-(R4-amido)-1-propyl-pyrrolidin-2-one with R3 attached to the amino nitrogen |

| ... | ... | ... |

This approach enables the efficient exploration of the chemical space around the this compound scaffold, which is crucial for identifying new lead compounds in drug discovery. core.ac.ukresearchgate.net

Applications of 4 Amino 1 Propylpyrrolidin 2 One in Complex Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

Searches for the role of 4-Amino-1-propylpyrrolidin-2-one as a key intermediate in pharmaceutical synthesis did not provide specific examples or detailed research findings.

Total Synthesis of Brivaracetam and Analogues

The investigation into the total synthesis of the antiepileptic drug Brivaracetam reveals that the critical chiral intermediate is (R)-4-propylpyrrolidin-2-one , a structurally distinct compound from this compound. google.comchemicalbook.com Numerous synthetic routes to Brivaracetam have been developed, consistently identifying (R)-4-propylpyrrolidin-2-one as the key precursor that forms the substituted pyrrolidinone core of the drug. google.com

Processes for preparing this key intermediate often involve enzymatic resolutions or asymmetric synthesis to establish the required (R)-stereochemistry at the 4-position. google.com The subsequent step typically involves N-alkylation of this intermediate to introduce the butanamide side chain. google.com There is no evidence in the reviewed literature to suggest that this compound is used as an intermediate in the synthesis of Brivaracetam or its analogues.

Design and Synthesis of Novel Pyrrolidin-2-one-Based Scaffolds for Medicinal Chemistry

The pyrrolidin-2-one ring is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds. However, specific studies detailing the use of this compound as a starting point for designing and synthesizing novel scaffolds for medicinal chemistry are not described in the available literature. Research on related compounds, such as 4-amino-1-(cyclopropylmethyl)pyrrolidin-2-one, is noted in chemical databases, but their applications in scaffold development are not elaborated upon. nih.gov

Utility in the Construction of Advanced Heterocyclic Systems

While pyrrolidinone derivatives are versatile precursors for more complex heterocyclic systems, there is no specific information available that details the utility of this compound in the construction of advanced heterocyclic structures.

Development of Optically Active Compounds from the Pyrrolidin-2-one Core

The development of optically active compounds is a cornerstone of modern pharmaceutical chemistry. The synthesis of chiral pyrrolidinones is well-documented, often starting from chiral precursors like glutamic acid or employing asymmetric catalysis. However, research specifically describing the use of this compound as a core for the development of other optically active compounds is not found in the public literature. The focus in related syntheses, such as that for Brivaracetam, is on creating the chiral center in the precursor, (R)-4-propylpyrrolidin-2-one, rather than using a pre-functionalized amino-pyrrolidinone. simsonpharma.comusp.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy provides profound insights into the molecular framework and the spatial arrangement of atoms.

1H NMR and 13C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for elucidating the carbon-hydrogen framework of 4-Amino-1-propylpyrrolidin-2-one.

In the ¹H NMR spectrum, characteristic signals corresponding to the propyl group protons and the protons on the pyrrolidinone ring are observed. The methylene (B1212753) protons of the propyl group adjacent to the nitrogen atom typically appear as a triplet, while the other methylene and methyl protons also exhibit distinct splitting patterns and chemical shifts. The protons on the chiral center (C4) and the adjacent methylene groups (C3 and C5) on the pyrrolidinone ring show complex multiplets due to their diastereotopic nature.

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms. The carbonyl carbon (C2) of the lactam ring characteristically resonates at a downfield chemical shift. The carbon atom bearing the amino group (C4) and the carbons of the propyl chain and the pyrrolidinone ring all display unique signals. The chemical shifts in both ¹H and ¹³C NMR can be influenced by the solvent used. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidin-2-one Ring | ||

| C2 (C=O) | - | ~175 |

| C3 (CH₂) | ~2.2 - 2.6 | ~35 |

| C4 (CH-NH₂) | ~3.5 - 3.9 | ~50 |

| C5 (CH₂) | ~3.0 - 3.4 | ~45 |

| N1-Propyl Group | ||

| N-CH₂ | ~3.1 - 3.5 | ~42 |

| CH₂-CH₃ | ~1.4 - 1.8 | ~20 |

| CH₃ | ~0.8 - 1.0 | ~11 |

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons.

COSY experiments reveal proton-proton couplings, helping to trace the spin systems within the propyl group and the pyrrolidinone ring.

HSQC spectra correlate directly bonded protons and carbons, allowing for the definitive assignment of proton and carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, aiding in the determination of the relative stereochemistry and preferred conformation of the molecule. beilstein-journals.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) can be employed. The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight. The empirical formula for the hydrochloride salt is C₇H₁₅ClN₂O with a molecular weight of 178.66 g/mol . sigmaaldrich.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by revealing characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. psu.edu

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govrsc.org This technique is particularly powerful for determining the absolute configuration (R or S) of chiral centers. nih.gov

For this compound, which contains a stereocenter at the C4 position, VCD can be used to definitively assign its absolute configuration. The experimental VCD spectrum is compared with the theoretically calculated spectra for both the R and S enantiomers. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation. The C=O stretching vibration, typically observed around 1680 cm⁻¹, is often a strong and informative band in the VCD spectrum. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Alternatively, derivatization of the amino group with a chiral derivatizing agent can be performed to form diastereomers. nih.govresearchgate.net These diastereomers can then be separated on a standard achiral HPLC column. The choice of the chiral stationary phase or derivatizing agent is crucial for achieving successful separation. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately quantified.

Computational and Theoretical Investigations of 4 Amino 1 Propylpyrrolidin 2 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of molecules like 4-Amino-1-propylpyrrolidin-2-one. researchgate.netasianpubs.orgresearchgate.net These calculations provide a detailed picture of how electrons are distributed within the molecule, which is key to understanding its chemical behavior.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. researchgate.netasianpubs.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. researchgate.netasianpubs.org It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amino group's hydrogen atoms.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. asianpubs.org This information helps in understanding intramolecular interactions and predicting sites of reaction.

Studies on similar molecules, such as aminotoluenes, have successfully used DFT calculations with basis sets like 6-311++G(d,p) to determine these properties and predict their chemical behavior. researchgate.netasianpubs.org

Molecular Modeling and Dynamics Simulations of Pyrrolidin-2-one Derivatives

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. These methods are particularly valuable for investigating how pyrrolidin-2-one derivatives interact with biological targets, such as enzymes or receptors. nih.govscispace.com

In a typical study, a pyrrolidin-2-one derivative is "docked" into the binding site of a target protein using molecular modeling software. This process predicts the preferred binding orientation and affinity of the compound. Following docking, MD simulations are performed to assess the stability of the ligand-protein complex. nih.govresearchgate.net A simulation running for a duration, such as 100 nanoseconds, can reveal how the compound and protein adjust their conformations to achieve a stable interaction. nih.govscispace.com

Key findings from MD simulations on related pyrrolidine (B122466) scaffolds include:

Binding Stability: Analysis of the root-mean-square deviation (RMSD) throughout the simulation indicates whether the ligand-protein complex remains stable or undergoes significant conformational changes. Stable complexes are more likely to represent a viable interaction. scispace.combohrium.com

Key Interactions: Simulations elucidate the specific intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that anchor the ligand in the binding pocket. nih.gov

Binding Free Energy: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy, providing a quantitative estimate of the binding affinity. nih.govbohrium.com

For example, MD simulations of pyrrolidin-2-one derivatives targeting acetylcholinesterase showed that the compounds could form stable complexes, and MM-PBSA studies helped quantify their binding affinity. nih.govresearchgate.net Similarly, simulations of pyrrolidine derivatives as Mcl-1 inhibitors confirmed the stability of the compounds in the target's binding site. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Pyrrolidinone Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For the pyrrolidinone scaffold, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are widely used. nih.govtandfonline.com

These models generate 3D contour maps that highlight the regions around the molecular scaffold where certain physicochemical properties are predicted to influence biological activity. bohrium.comnih.gov

Steric Fields: Indicate where bulky groups increase or decrease activity.

Electrostatic Fields: Show where positive or negative charges are favorable.

Hydrophobic Fields: Identify regions where hydrophobic (non-polar) groups enhance activity.

Hydrogen Bond Donor/Acceptor Fields: Pinpoint locations where hydrogen bond donors or acceptors are beneficial.

A QSAR model's predictive power is validated using statistical metrics like the cross-validation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). nih.govnih.gov A high Q² value (typically > 0.6) indicates good predictive ability. nih.govmdpi.com

Based on these validated models, researchers can rationally design new derivatives with potentially improved activity before undertaking their chemical synthesis. nih.govtandfonline.com For instance, a 3D-QSAR study on pyrrolidine derivatives as Mcl-1 inhibitors yielded robust CoMFA and CoMSIA models that were then used to design four new compounds with higher predicted inhibitory activity. bohrium.comnih.govtandfonline.com

Table 1: Example of Statistical Results from 3D-QSAR Studies on Pyrrolidine Derivatives This table presents data from studies on related pyrrolidine scaffolds to illustrate the typical statistical validation of QSAR models.

| Model | Target | Q² (Predictive Ability) | R² (Goodness of Fit) | R²pred (External Validation) | Reference |

|---|---|---|---|---|---|

| CoMFA | Mcl-1 Inhibitors | 0.689 | 0.999 | 0.986 | bohrium.comnih.gov |

| CoMSIA | Mcl-1 Inhibitors | 0.614 | 0.923 | 0.815 | bohrium.comnih.gov |

| HQSAR | Mcl-1 Inhibitors | 0.603 | 0.662 | 0.743 | nih.gov |

| Atom-based 3D-QSAR | AChE Inhibitors | 0.8779 | 0.9639 | Not Reported | nih.govresearchgate.net |

| CoMSIA | MDM2-p53 Inhibitors | Validated | Good | Validated | scispace.com |

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides powerful tools to explore the detailed pathways of chemical reactions, including those used to synthesize pyrrolidine rings. By modeling the reaction at a quantum mechanical level, researchers can understand not just the starting materials and products, but the entire transformation process. researchgate.netacs.org

A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration that exists as reactants are converted into products. researchgate.net Identifying the structure and energy of transition states is crucial for understanding reaction rates and selectivity.

Computational methods, particularly DFT, are used to locate transition state structures and calculate their Gibbs free energies. researchgate.netwhiterose.ac.uk For example, in the synthesis of pyrrolidines via cycloaddition reactions, DFT calculations can identify the transition states for different possible stereochemical outcomes. acs.org By comparing the energies of these competing transition states, chemists can predict which product will be favored, explaining the observed diastereoselectivity of a reaction. whiterose.ac.uknih.gov This analysis was used to understand the stereochemical outcome of copper-promoted intramolecular aminooxygenation for synthesizing disubstituted pyrrolidines. nih.gov

An energy landscape, or potential energy surface (PES), is a comprehensive map of a chemical reaction that connects reactants, intermediates, transition states, and products according to their respective energies. nih.govnumberanalytics.com Mapping this landscape allows chemists to visualize all possible reaction pathways and identify the most energetically favorable route. numberanalytics.comnih.gov

Metadynamics is an advanced simulation technique used to explore complex energy landscapes. nih.govresearchgate.net By adding a history-dependent potential, the simulation is encouraged to explore new regions of the landscape, eventually building a complete free energy profile of the reaction. nih.gov This approach can reveal complex reaction networks, uncover unexpected intermediates, and provide a quantitative description of the energy barriers between different states. researchgate.net Understanding the full energy landscape is essential for optimizing reaction conditions, predicting outcomes, and designing more efficient synthetic routes. numberanalytics.com

Future Perspectives and Emerging Research Avenues

Novel Catalytic Systems for Enantioselective Synthesis

The stereoselective synthesis of 4-substituted pyrrolidin-2-ones, including 4-Amino-1-propylpyrrolidin-2-one, is a significant challenge. Recent research has focused on the development of novel catalytic systems to control the stereochemistry at the C4 position.

One prominent strategy involves the asymmetric Michael addition to α,β-unsaturated precursors. For instance, the use of chiral metal complexes, such as those involving copper(I) with chiral bisphosphine ligands like (2S,5S)-2,5-diphenylphospholano)ethane (BPE), has shown high chemo-, diastereo-, and enantioselectivity in the synthesis of 4,5-disubstituted pyrrolidin-2-one derivatives. bohrium.com These methods often achieve high diastereomeric ratios (>20:1) and enantiomeric excesses (up to 99% ee). bohrium.com While not specifically demonstrated for this compound, these catalytic systems hold significant promise for its enantioselective synthesis from appropriate precursors.

Another approach utilizes organocatalysis. Chiral bifunctional pyrrolidine-based organocatalysts have been successfully employed in the asymmetric Michael addition of carbonyl compounds to nitroolefins, which are precursors to 4-aminopyrrolidin-2-ones. rsc.org These catalysts can afford high yields and stereoselectivities (up to 98:2 dr and 99% ee). rsc.org The adaptability of these catalysts to various substrates suggests their potential application in the synthesis of enantiomerically enriched this compound.

Table 1: Examples of Catalytic Systems for Enantioselective Pyrrolidin-2-one Synthesis

| Catalyst System | Reaction Type | Key Features | Potential Application for this compound |

| Cu(I) / Chiral Bisphosphine Ligands | Asymmetric Michael Addition | High diastereo- and enantioselectivity | Synthesis from an α,β-unsaturated ester and a nitrogen nucleophile |

| Chiral Bifunctional Pyrrolidine (B122466) Organocatalysts | Asymmetric Michael Addition | High yield and stereoselectivity | Synthesis from a ketone/aldehyde and a nitroalkene precursor |

| Silver Carbonate (Ag2CO3) | [3+2] Cycloaddition | High regio- and diastereoselectivity for densely substituted pyrrolidines | Synthesis from chiral N-tert-butanesulfinylazadienes and azomethine ylides |

Flow Chemistry and Continuous Processing in Pyrrolidin-2-one Production

Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages such as improved safety, scalability, and process control. The application of continuous processing to the production of pyrrolidin-2-one derivatives is an active area of research.

Electrochemical methods in continuous flow reactors have been successfully used for the oxidative cyclization and functionalization of 2-pyrrolidinones. acs.org This approach can lead to excellent productivity and high yields. acs.org For the synthesis of this compound, a continuous flow process could involve the cyclization of a suitable amino acid derivative under high-temperature and high-pressure conditions, followed by in-line purification.

Furthermore, multi-component reactions, which are well-suited for flow chemistry, can provide rapid access to highly substituted γ-lactams. mdpi.com Adapting these methods to include a propylamino-functionalized component could streamline the synthesis of this compound.

Table 2: Comparison of Batch vs. Flow Chemistry for Pyrrolidin-2-one Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Time | Often longer | Typically shorter |

| Scalability | Can be challenging | More straightforward |

| Safety | Handling of hazardous intermediates can be a concern | Improved safety due to smaller reaction volumes |

| Process Control | More difficult to control temperature and mixing | Precise control over reaction parameters |

| Productivity | Generally lower | Often higher |

Biocatalytic Approaches for Sustainable Synthesis of Pyrrolidin-2-one Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal for the synthesis of chiral compounds like this compound.

Transaminases are a class of enzymes that can be used to introduce an amino group into a ketone precursor with high enantioselectivity. researchgate.netwiley.com A biocatalytic route to (S)- or (R)-4-Amino-1-propylpyrrolidin-2-one could involve the use of a transaminase to resolve a racemic precursor or to asymmetrically synthesize the desired enantiomer from a prochiral ketone.

Laccases have also been employed in the stereoselective synthesis of pyrrolidine-2,3-diones through the oxidation of catechols and subsequent 1,4-addition. rsc.org While this specific reaction does not directly yield a 4-amino derivative, it highlights the potential of oxidoreductases in constructing the pyrrolidinone core. The development of engineered enzymes with tailored substrate specificities could enable the direct biocatalytic synthesis of this compound.

Exploration of Underexplored Reactivity Pathways

The functional groups of this compound—the secondary amine, the lactam carbonyl, and the potential for chirality—offer a rich landscape for chemical transformations. While the reactivity of the parent pyrrolidin-2-one is well-documented, the influence of the 4-amino and 1-propyl substituents on its chemical behavior warrants further investigation.

One area of interest is the Michael addition reactivity of the amino group. wikipedia.orgnih.govntu.edu.sg The nucleophilic character of the 4-amino group could be exploited in conjugate additions to α,β-unsaturated systems, allowing for the facile introduction of various side chains and the construction of more complex molecules. The regioselectivity of such reactions, particularly in the presence of the lactam nitrogen, would be a key aspect to explore.

The acylation and alkylation of the 4-amino group are fundamental transformations that can be used to introduce a wide range of functional groups. The development of selective methods for these reactions, without affecting the lactam ring, is crucial for the derivatization of this compound.

Furthermore, the lactam itself can undergo various reactions. Ring-opening reactions can provide access to functionalized γ-amino acids, while reactions at the α-position to the carbonyl can be used to introduce further substituents. The interplay between the reactivity of the lactam and the 4-amino group is an area ripe for exploration, potentially leading to novel cascade reactions and molecular rearrangements. For instance, cascade reactions involving N-substituted piperidines have been shown to selectively yield pyrrolidin-2-ones, suggesting that similar ring contraction strategies could be explored. rsc.org

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-amino-1-propylpyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, pyrrolidinone derivatives are often synthesized via ring-closing metathesis or condensation of γ-lactams with alkylating agents under inert atmospheres . Reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield. A 2023 study reported a 68% yield using propylamine and γ-butyrolactam derivatives under reflux in toluene .

- Data Consideration : Monitor intermediates via TLC or LC-MS. Purity thresholds for pharmacological use require ≥95% by HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities?

- Techniques :

- NMR : H and C NMR confirm substitution patterns (e.g., δ 3.2–3.5 ppm for propyl protons; δ 170–175 ppm for carbonyl carbons) .

- FTIR : Peaks at ~1650 cm (amide C=O) and ~3300 cm (N-H stretch) .

- XRD : Crystallographic data (e.g., CCDC entries) validate stereochemistry and hydrogen-bonding networks .

Q. What protocols ensure purity and stability of this compound during storage?

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare against certified reference standards (e.g., USP-grade) .

- Stability : Store under nitrogen at −20°C in amber vials. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation if protected from light and moisture .

Q. How is the compound screened for preliminary pharmacological activity?

- In vitro assays : Test receptor binding (e.g., GPCRs) via radioligand displacement or enzyme inhibition (e.g., kinases) using fluorogenic substrates. EC values are calculated via nonlinear regression .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Approach : Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC for binding affinity). Replicate studies under standardized conditions (e.g., pH 7.4 buffers, 37°C) to minimize variability . For conflicting cytotoxicity data, assess cell line authenticity (STR profiling) and control for metabolic interference (e.g., serum-free media) .

Q. How are enantiomeric impurities quantified in chiral this compound derivatives?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Detection limits for R/S isomers can reach 0.1% with CAD or ELSD .

- Circular Dichroism : Confirm optical purity by comparing experimental CD spectra to computational predictions (TD-DFT) .

Q. What computational models predict metabolic pathways of this compound?

- In silico Tools :

- CYP450 metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify probable oxidation sites (e.g., propyl chain or pyrrolidinone ring) .

- Metabolite ID : Combine molecular docking (AutoDock Vina) with MD simulations to predict phase I/II metabolites .

Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetics?

- Case Study : Fluorination at the pyrrolidinone ring (e.g., 4-amino-1-(3-fluorophenyl)pyrrolidin-2-one) increases metabolic stability (t from 2.1 to 4.8 h in rat liver microsomes) but reduces aqueous solubility (logP increases by 0.5) .

- Experimental Design : Compare ADME profiles using Caco-2 permeability assays and hepatic clearance models .

Key Considerations for Researchers

- Contradictory Data : Cross-reference synthesis protocols from peer-reviewed journals (e.g., Synthesis or J. Org. Chem.) over non-validated sources .

- Advanced Analytics : Prioritize hyphenated techniques (LC-MS/MS, GC-IR) for impurity profiling .

- Ethical Compliance : Adhere to ICH Q3A guidelines for impurity reporting in pharmaceutical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.